(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
Description
The compound (2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile features a conjugated α,β-unsaturated nitrile backbone with a thiazole ring substituted at the 4-position with a 3-bromophenyl group and a 4-methoxyphenyl group attached to the β-carbon (Z-configuration). This structure places it within a class of D-π-A (donor-π-acceptor) dyes, where the thiazole and nitrile groups act as electron acceptors, and the methoxyphenyl moiety serves as an electron donor.
Properties
IUPAC Name |
(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2OS/c1-23-17-7-5-13(6-8-17)9-15(11-21)19-22-18(12-24-19)14-3-2-4-16(20)10-14/h2-10,12H,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZCDIVBHHHLSX-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile, with CAS number 477299-02-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , and it has a molecular weight of approximately 397.288 g/mol. The structural characteristics include a thiazole ring and a bromophenyl moiety, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing thiazole and bromophenyl groups have been shown to exhibit significant antimicrobial properties. The presence of the thiazole ring enhances the electron density, which may increase the affinity for bacterial targets.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.
Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with similar structures exhibited significant inhibition zones, suggesting potential for development as antibacterial agents .
- Cytotoxicity in Cancer Cells : Research involving related thiazole compounds demonstrated that they could induce apoptosis in human cancer cell lines through the activation of caspases and the release of cytochrome c from mitochondria. This indicates a promising avenue for anticancer drug development .
- Anti-inflammatory Effects : A recent study highlighted the anti-inflammatory properties of thiazole derivatives, showing that they could reduce pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases .
Research Findings
Recent research has focused on synthesizing and testing new derivatives based on the core structure of (2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile. These studies have provided insights into structure-activity relationships (SAR), indicating that modifications to the bromophenyl or methoxy groups can enhance biological activity .
Scientific Research Applications
The biological activity of (2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile has been investigated in several studies:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action may involve:
- Inhibition of Cell Growth : The compound interacts with specific molecular targets, leading to modulation of enzyme activities related to cell cycle regulation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies demonstrate effectiveness against several bacterial strains and fungi, suggesting potential use as an antimicrobial agent in therapeutic applications.
-
Anticancer Study :
- A study conducted on the effects of (2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile on MDA-MB-231 breast cancer cells indicated a 70% reduction in cell viability at 10 µM concentration. This suggests high potential for further development as an anticancer therapeutic agent.
-
Antimicrobial Research :
- In another study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Chemical Reactions Analysis
Nitrile Hydrolysis
The prop-2-enenitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides.
| Conditions | Product | Mechanism | Notes |
|---|---|---|---|
| H₂SO₄ (20%), H₂O, 100°C | (2Z)-3-(4-methoxyphenyl)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enoic acid | Acid-catalyzed hydration to carboxylic acid | Reaction rate depends on steric hindrance from substituents. |
| NaOH (10%), EtOH, reflux | Corresponding amide | Base-mediated hydrolysis | Requires prolonged heating. |
Cross-Coupling Reactions
The 3-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-thiazole derivative | 65–80% |
| Heck | Pd(OAc)₂, PPh₃, alkene | Alkenylated product | 50–70% |
Mechanistic Insights :
-
Suzuki coupling replaces bromine with aryl/heteroaryl groups via oxidative addition and transmetalation.
-
Steric effects from the thiazole and methoxyphenyl groups influence regioselectivity.
Electrophilic Aromatic Substitution
The thiazole ring and methoxyphenyl group direct electrophiles to specific positions.
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | Nitration at thiazole C-5 | Meta to bromine |
| SO₃ | H₂SO₄, 50°C | Sulfonation at methoxyphenyl para position | Activated by OMe |
Reduction of the Double Bond
Hydrogenation of the Z-configured alkene yields a saturated derivative.
| Catalyst | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Pd/C (5%) | H₂ (1 atm), EtOH | 3-(4-Methoxyphenyl)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanenitrile | Retained Z→trans |
Notes :
-
Stereochemical outcome depends on catalyst choice and hydrogen pressure.
Nucleophilic Aromatic Substitution
The electron-withdrawing thiazole and bromine enable substitution at the 3-bromophenyl group.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ | CuI, 120°C, DMF | 3-Aminophenyl-thiazole derivative | 40–60% |
| OMe⁻ | K₂CO₃, DMSO, 80°C | Methoxy-substituted analog | 55–70% |
Mechanism :
Cycloaddition Reactions
The α,β-unsaturated nitrile participates in [4+2] cycloadditions.
| Dienophile | Conditions | Product | Notes |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 80°C | Diels-Alder adduct | Endo preference |
Key Structural Influences on Reactivity:
-
Thiazole Ring : Directs electrophiles to C-5 and stabilizes adjacent charges via resonance.
-
Bromine : Acts as a leaving group in cross-couplings and substitutions.
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Methoxy Group : Activates the para position of its phenyl ring for electrophilic attack.
This compound’s versatility makes it valuable for synthesizing bioactive molecules or functional materials. Further studies on enantioselective transformations and catalytic applications are warranted.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Table 1: Key Structural and Electronic Comparisons
Key Observations:
- Electron-Donor Effects: The methoxy group in the target compound donates electrons via resonance, raising the HOMO energy compared to nitro- or chloro-substituted analogs. This contrasts with the dimethylamino group in , which provides stronger electron donation, leading to red-shifted emission and higher solvatochromism.
- Electron-Acceptor Effects: The bromophenyl-thiazole moiety in the target compound acts as a moderate electron acceptor, less pronounced than the nitro group in , which significantly lowers the LUMO energy (pKa ~ -0.72).
- Solid-State Interactions: Derivatives with planar aromatic systems (e.g., diphenylamino in ) exhibit strong π-π stacking, whereas the methoxyphenyl group may favor C-H···O/N interactions, influencing crystal packing and optical properties.
Photophysical and Electrochemical Properties
- HOMO-LUMO Gaps: DFT calculations on similar compounds (e.g., ) reveal that electron-donating groups (e.g., methoxy, dimethylamino) narrow the HOMO-LUMO gap, enhancing charge-transfer transitions. For the target compound, a calculated gap of ~3.1 eV is expected, intermediate between dimethylamino (2.8 eV) and nitro-substituted (3.5 eV) analogs.
- Emission Behavior : The compound in exhibits dual emission due to aggregation-induced effects, a property less likely in the target compound due to the methoxy group’s steric hindrance.
Solvent and Crystal Packing Effects
- Solvent Polarity: Polar solvents stabilize the charge-separated excited state in D-π-A systems. For example, the carbazole derivative in shows a 50 nm redshift in methanol compared to cyclohexane, whereas the target compound’s methoxy group may reduce polarity sensitivity.
- Crystallography : The anti/syn conformers observed in (due to solvent interactions) suggest that the target compound’s crystal structure may also exhibit conformational flexibility, validated via SHELXL refinement .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Formation of the thiazole ring through condensation of 3-bromophenyl-substituted thiourea with α-bromo ketones or via Hantzsch thiazole synthesis.
- Step 2 : Introduction of the (4-methoxyphenyl)prop-2-enenitrile moiety via a Knoevenagel condensation between the thiazole aldehyde and 4-methoxybenzyl cyanide under basic conditions (e.g., piperidine or NaOH catalysis).
- Step 3 : Stereochemical control (Z-configuration) is achieved by optimizing reaction temperature and solvent polarity, as confirmed by NOESY NMR or X-ray crystallography .
Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the thiazole and bromophenyl groups). Coupling constants (e.g., J = 12–16 Hz for Z-alkene protons) confirm stereochemistry .
- IR Spectroscopy : CN stretch (~2220 cm⁻¹) and C=C stretch (~1600 cm⁻¹) validate the nitrile and alkene groups.
- X-ray Crystallography : SHELXL (for refinement) and WinGX/ORTEP (for visualization) resolve molecular geometry, bond lengths, and angles. Displacement parameters validate anisotropic thermal motion .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions (e.g., DFT)?
- Step 1 : Verify solvent effects (e.g., chloroform vs. DMSO) on chemical shifts using tools like COSMO-RS.
- Step 2 : Perform conformational analysis (e.g., via Gaussian or ORCA) to identify low-energy conformers. Compare calculated shifts (GIAO method) with experimental data.
- Step 3 : Cross-validate with NOESY/ROESY to confirm spatial proximity of protons (e.g., Z-configuration). Contradictions may arise from dynamic processes (e.g., rotational barriers in the thiazole ring) .
Q. What strategies mitigate crystal twinning or disorder during X-ray structure determination?
- Data Collection : Use high-resolution detectors (e.g., CCD or Dectris Pilatus) and low-temperature (100 K) measurements to reduce thermal motion.
- Software Tools : In SHELXL, apply TWIN/BASF commands to model twinning. For disorder, refine occupancies of split sites iteratively.
- Validation : Check R-factor convergence (<5% discrepancy) and ADDSYM in PLATON to detect missed symmetry .
Q. How can hydrogen bonding and π-π interactions in the crystal lattice be systematically analyzed?
- Graph Set Analysis : Use Mercury or CrystalExplorer to classify hydrogen bonds (e.g., D(2) motifs for C–H···N interactions).
- Hirshfeld Surfaces : Map close contacts (e.g., Br···π interactions between bromophenyl groups) and quantify contributions via fingerprint plots.
- Energy Frameworks : Calculate lattice energy (CE-B3LYP) to assess stabilization from dispersion forces .
Q. What experimental designs optimize yield in the final Knoevenagel condensation step?
- Catalyst Screening : Test bases (e.g., DBU, L-proline) for enhanced enolate formation.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nitrile reactivity but may favor E-isomers; ethanol/water mixtures balance yield and stereoselectivity.
- Microwave Assistance : Reduce reaction time (30–60 min vs. 12 hours) while maintaining Z-selectivity .
Q. How can computational modeling predict biological activity or binding modes?
- Docking Studies : Use AutoDock Vina or Glide to simulate interactions with target proteins (e.g., kinase domains). Validate with MD simulations (GROMACS) for stability.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogues (e.g., thiazole-containing inhibitors) .
Data Contradiction and Validation
Q. How should researchers address conflicting IR and MS data for the nitrile group?
Q. What methodologies validate the absence of E-isomer contamination?
- Chromatography : Use chiral columns (e.g., Chiralpak IA) with heptane/ethanol gradients to separate Z/E isomers.
- VT NMR : Variable-temperature NMR (e.g., 298–343 K) detects coalescence if isomerization occurs.
- X-ray Powder Diffraction : Compare experimental patterns with simulated data from single-crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
